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Compound of Interest

Compound Name: Benzofuran-2-carboxylic acid

Cat. No.: B160394 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Benzofuran-2-carboxylic acid amides represent a versatile class of compounds with a wide

spectrum of biological activities. Their unique structural scaffold has been extensively explored

in medicinal chemistry, leading to the discovery of potent agents with anticancer, antimicrobial,

and kinase inhibitory properties. This guide provides a comparative analysis of the structure-

activity relationships (SAR) of these amides, supported by experimental data, detailed

methodologies, and visual representations of relevant signaling pathways.

Anticancer Activity: Targeting Key Cellular
Pathways
Benzofuran-2-carboxylic acid amides have demonstrated significant potential as anticancer

agents by modulating critical signaling pathways involved in cell proliferation, survival, and

inflammation. A prominent target for this class of compounds is the NF-κB (nuclear factor

kappa-light-chain-enhancer of activated B cells) signaling pathway, which is constitutively

activated in many cancers, promoting cell survival and proliferation. Another key target is the

Pim-1 kinase, a serine/threonine kinase that is overexpressed in various cancers and plays a

crucial role in cell cycle progression and apoptosis.[1][2][3]

Comparative Anticancer Activity
The cytotoxic effects of various benzofuran-2-carboxylic acid amides have been evaluated

against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50)
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and growth inhibitory (GI50) values provide a quantitative measure of their potency.
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Compound ID Amide Moiety
Cancer Cell
Line

IC50 / GI50
(µM)

Reference

1
N-(4'-

hydroxyphenyl)
ACHN (Renal) 2.74 (GI50) [4]

HCT15 (Colon) 2.37 (GI50) [4]

MM231 (Breast) 2.20 (GI50) [4]

NUGC-3

(Gastric)
2.48 (GI50) [4]

NCI-H23 (Lung) 5.86 (GI50) [4]

PC-3 (Prostate) 2.68 (GI50) [4]

2
N-(4-

bromophenyl)
A549 (Lung) 1.504 [5]

MCF7 (Breast) 2.07 [5]

3 N-(4-nitrophenyl) A549 (Lung) 1.04 [5]

4
N-(4-

chlorophenyl)
A549 (Lung) 1.822 [5]

5

1-(Benzofuran-3-

yl)-1H-1,2,3-

triazole-4-

carboxamide

derivative

HCT-116 (Colon) 0.87 [5]

HeLa (Cervical) 0.73 [5]

HepG2 (Liver) 5.74 [5]

A549 (Lung) 0.57 [5]

6

7-Acetyl-5,6-

dimethoxy-3-

methylbenzofura

n-2-carboxamide

K562 (Leukemia) 20-85 [6]
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MOLT-4

(Leukemia)
180 [6]

HUVEC (Normal) 6 [6]

Structure-Activity Relationship Highlights:

Substitution on the N-phenyl ring: The presence of electron-donating groups (e.g., hydroxyl)

or hydrophobic groups on the N-phenyl ring can enhance anticancer and NF-κB inhibitory

activities.[4] For instance, the N-(4'-hydroxy)phenyl derivative (Compound 1) exhibits broad-

spectrum anticancer activity.[4]

Halogen substitution: The introduction of halogens, such as bromine and chlorine, on the N-

phenyl ring (Compounds 2 and 4) can lead to potent activity against lung and breast cancer

cell lines.[5]

Heterocyclic amides: Incorporating heterocyclic moieties, such as 1,2,3-triazoles (Compound

5), can result in highly potent and selective anticancer agents.[5]

Substitution on the benzofuran ring: Modifications on the benzofuran core, such as the

introduction of acetyl and methoxy groups (Compound 6), can influence the cytotoxic profile.

[6]

Key Signaling Pathways
The NF-κB pathway is a crucial regulator of inflammatory responses and cell survival. In its

inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon

stimulation by signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex

phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-

κB to translocate to the nucleus and activate the transcription of target genes involved in

inflammation and cell proliferation.[7][8]

NF-κB Signaling Pathway Inhibition

Pim-1 kinase, a downstream effector of the JAK/STAT pathway, promotes cell survival and

proliferation by phosphorylating various substrates.[1][2] These substrates include cell cycle
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regulators like p21 and p27, and apoptosis modulators such as BAD.[2][3] By inhibiting Pim-1,

benzofuran-2-carboxylic acid amides can induce cell cycle arrest and apoptosis.
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Pim-1 Kinase Signaling Pathway Inhibition

Antimicrobial Activity
Benzofuran-2-carboxylic acid amides have also emerged as a promising class of

antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative

bacteria, as well as fungi.

Comparative Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key parameter for assessing the antimicrobial

potency of a compound.
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Compound ID Amide Moiety Microorganism MIC (µg/mL) Reference

7a

2-(Benzofuran-2-

carboxamido)ace

tic acid derivative

Bacillus subtilis 6.25 [9]

Staphylococcus

aureus
6.25 [9]

Escherichia coli 6.25 [9]

7b

2-(Benzofuran-2-

carboxamido)ace

tic acid derivative

Bacillus subtilis 6.25 [9]

Staphylococcus

aureus
6.25 [9]

Escherichia coli 6.25 [9]

7f

2-(Benzofuran-2-

carboxamido)ace

tic acid derivative

Bacillus subtilis 6.25 [9]

Staphylococcus

aureus
6.25 [9]

Escherichia coli 6.25 [9]

8

Benzofuran

ketoxime

derivative

Staphylococcus

aureus
0.039 [10]

Candida albicans 0.625-2.5 [10]

9

Pyridyl-

benzofuran

derivative

Fungal N-

myristoyltransfer

ase

0.0057 (IC50) [10]

10 Fused

benzofuran-

coumarin-

P. chinchori 25 [10]
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pyridine

derivative

A. fumigatus 25 [10]

P. wortmanni 100 [10]

11

2-

bisaminomethyla

tedaurone

benzofuran

derivative

Bacillus subtilis 25 [10]

Escherichia coli 25 [10]

Staphylococcus

aureus
25 [10]

Klebsiella

pneumoniae
25 [10]

Proteus vulgaris 25 [10]

12
Aza-benzofuran

derivative

Salmonella

typhimurium
12.5 [11]

Escherichia coli 25 [11]

Staphylococcus

aureus
12.5 [11]

13
Oxa-benzofuran

derivative

Penicillium

italicum
12.5 [11]

Colletotrichum

musae
12.5-25 [11]

Structure-Activity Relationship Highlights:

Broad-spectrum activity: Certain 2-(benzofuran-2-carboxamido)acetic acid derivatives

(Compounds 7a, 7b, 7f) exhibit broad-spectrum activity against both Gram-positive and

Gram-negative bacteria.[9]
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Potent antifungal agents: Benzofuran ketoxime derivatives (Compound 8) and pyridyl-

benzofuran derivatives (Compound 9) have shown potent antifungal activity.[10]

Fused heterocyclic systems: Fusing the benzofuran core with other heterocyclic rings like

coumarin and pyridine (Compound 10) can lead to compounds with specific antimicrobial

profiles.[10]

Influence of nitrogen and oxygen: The presence of aza- (Compound 12) versus oxa-

(Compound 13) benzofuran scaffolds can influence the spectrum of activity, with aza-

derivatives showing better antibacterial activity and oxa-derivatives exhibiting stronger

antifungal effects.[11]

Experimental Protocols
Sulforhodamine B (SRB) Assay for Cytotoxicity
This colorimetric assay is used to determine cell density based on the measurement of cellular

protein content.

Procedure:

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate for 24

hours to allow for attachment.

Compound Treatment: Treat the cells with various concentrations of the test compounds and

incubate for a specified period (e.g., 48 or 72 hours).

Cell Fixation: Discard the supernatant and fix the cells by adding cold 10% (w/v)

trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.

Staining: Wash the plates with water and air dry. Add 0.4% (w/v) SRB solution in 1% acetic

acid to each well and incubate at room temperature for 30 minutes.

Washing: Remove the SRB solution and wash the plates five times with 1% (v/v) acetic acid

to remove unbound dye. Air dry the plates.

Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
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Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate

reader. The percentage of cell growth inhibition is calculated relative to untreated control

cells.

NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB in response to stimuli and inhibitors.

Procedure:

Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter

plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

Compound Treatment: Seed the transfected cells in a 96-well plate and treat with test

compounds for a specified pre-incubation period.

Stimulation: Induce NF-κB activation by adding a stimulant such as TNF-α or LPS to the

wells.

Cell Lysis: After incubation, lyse the cells using a passive lysis buffer.

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase

reporter assay system and a luminometer.

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The

inhibitory effect of the compounds is determined by comparing the normalized luciferase

activity in treated cells to that in stimulated, untreated cells.[12][13][14][15][16]

Pim-1 Kinase Activity Assay (ADP-Glo™)
This luminescent assay measures the amount of ADP produced in a kinase reaction, which is

directly proportional to the kinase activity.

Procedure:

Reaction Setup: In a 96-well plate, add the Pim-1 enzyme, a suitable substrate (e.g., S6K

substrate), and the test compound in a kinase buffer.
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Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a

specified time (e.g., 60 minutes).

Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to terminate the kinase

reaction and deplete the remaining ATP. Incubate for 40 minutes.

ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP produced to

ATP. Incubate for 30 minutes.

Luminescence Measurement: Measure the luminescence using a plate reader. The

luminescent signal is proportional to the amount of ADP formed and thus to the Pim-1 kinase

activity.

Data Analysis: The inhibitory activity of the compounds is determined by the reduction in the

luminescent signal compared to the untreated control.[17][18][19]

General Antimicrobial Susceptibility Testing (Broth
Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an

antimicrobial agent.

Procedure:

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well

microtiter plate containing a suitable broth medium.

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria

or fungi).

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

Incubation: Incubate the plates under appropriate conditions (temperature and time) for the

specific microorganism.

MIC Determination: The MIC is determined as the lowest concentration of the compound that

completely inhibits the visible growth of the microorganism.
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This guide provides a foundational understanding of the structure-activity relationships of

benzofuran-2-carboxylic acid amides. The presented data and methodologies can serve as a

valuable resource for researchers in the design and development of novel therapeutic agents

based on this versatile scaffold. Further investigations into the optimization of these structures

are warranted to enhance their potency, selectivity, and pharmacokinetic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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